molecular formula C14H12IN3O6 B11529550 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 312319-68-9

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11529550
CAS No.: 312319-68-9
M. Wt: 445.17 g/mol
InChI Key: ANKCAGHNOFQDHQ-UHFFFAOYSA-N
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Description

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes an iodo, methoxy, and nitro group attached to a phenyl ring, which is further connected to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is the condensation reaction between 3-iodo-4-methoxy-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate halogen bonding with biological macromolecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    1,3-Dimethylbarbituric acid: Another precursor used in the condensation reaction.

    Indole derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biological Activity

The compound 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a diazinane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O5IC_{14}H_{14}N_4O_5I. Its structure includes a diazinane core with a nitrophenyl substituent that contributes to its biological activity. The presence of iodine and methoxy groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cellular processes such as protein synthesis or DNA replication.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus20100
C. albicans1875

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The nitro group is hypothesized to play a critical role in this mechanism by generating reactive oxygen species (ROS), which can lead to cell death.

Case Study:
A recent study examined the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5025

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation: The nitro group facilitates the formation of ROS.
  • Enzyme Interaction: The structure allows for binding to active sites of enzymes like COX.
  • DNA Interaction: The diazinane core may intercalate with DNA, disrupting replication processes.

Properties

CAS No.

312319-68-9

Molecular Formula

C14H12IN3O6

Molecular Weight

445.17 g/mol

IUPAC Name

5-[(3-iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H12IN3O6/c1-16-12(19)8(13(20)17(2)14(16)21)4-7-5-9(15)11(24-3)10(6-7)18(22)23/h4-6H,1-3H3

InChI Key

ANKCAGHNOFQDHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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